![molecular formula C16H27ClN2O B4063019 N-2-adamantyl-2-(1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B4063019.png)
N-2-adamantyl-2-(1-pyrrolidinyl)acetamide hydrochloride
Overview
Description
N-2-adamantyl-2-(1-pyrrolidinyl)acetamide hydrochloride, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that works by regulating the activity of glutamate, which is a neurotransmitter that is involved in learning and memory. Memantine was first synthesized in the late 1960s, and it has since become an important drug for the treatment of Alzheimer's disease.
Scientific Research Applications
Pharmacological Potential in Neurodegenerative Diseases
Adamantane-based compounds, including N-2-adamantyl-2-(1-pyrrolidinyl)acetamide hydrochloride, are of significant interest in the treatment of neurodegenerative diseases. The rigid adamantane scaffold is a key feature in several drugs used for dementia, Alzheimer's, and Parkinson's diseases, indicating the potential of N-2-adamantyl-2-(1-pyrrolidinyl)acetamide hydrochloride in similar applications. Studies suggest that derivatives of adamantane, such as amantadine and memantine, have shown efficacy in treating these conditions, hinting at the promising direction for N-2-adamantyl-2-(1-pyrrolidinyl)acetamide hydrochloride in neurodegenerative disease research (Dembitsky, Gloriozova, & Poroikov, 2020).
Role in Psychiatry
The exploration of N-acetylcysteine (NAC) in psychiatry, due to its modulating effects on glutamatergic, neurotropic, and inflammatory pathways, provides insights into how N-2-adamantyl-2-(1-pyrrolidinyl)acetamide hydrochloride might be researched for psychiatric applications. While the mechanisms of action are beginning to be understood, the therapeutic potential of these compounds in treating psychiatric disorders is emerging, suggesting a potential area of research for N-2-adamantyl-2-(1-pyrrolidinyl)acetamide hydrochloride in modulating similar pathways (Dean, Giorlando, & Berk, 2011).
Environmental Impact and Toxicology
Research on acetaminophen (ACT), a commonly used painkiller, and its environmental impact offers a parallel to understanding the fate and behavior of compounds like N-2-adamantyl-2-(1-pyrrolidinyl)acetamide hydrochloride in aquatic environments. The study on ACT's occurrences, toxicities, removal technologies, and transformation pathways in environmental compartments highlights the importance of assessing the environmental fate of pharmaceutical compounds, suggesting a research avenue for N-2-adamantyl-2-(1-pyrrolidinyl)acetamide hydrochloride in environmental science (Vo et al., 2019).
properties
IUPAC Name |
N-(2-adamantyl)-2-pyrrolidin-1-ylacetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.ClH/c19-15(10-18-3-1-2-4-18)17-16-13-6-11-5-12(8-13)9-14(16)7-11;/h11-14,16H,1-10H2,(H,17,19);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGCQEGZOZTBDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2C3CC4CC(C3)CC2C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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